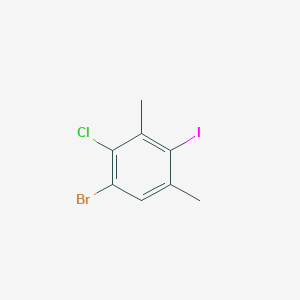
5-Bromo-4-chloro-2-iodo-m-xylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-chloro-2-iodo-m-xylene: is an organic compound with the molecular formula C8H7BrClI It is a derivative of m-xylene, where the hydrogen atoms at positions 5, 4, and 2 are replaced by bromine, chlorine, and iodine atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-iodo-m-xylene typically involves multi-step organic reactions. One common method includes:
Bromination: Starting with m-xylene, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride to introduce the chlorine atom.
Iodination: Finally, the chlorinated product undergoes iodination using iodine and an oxidizing agent such as nitric acid to introduce the iodine atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-Bromo-4-chloro-2-iodo-m-xylene can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the halogen atoms can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Products depend on the nucleophile used, such as hydroxyl, cyano, or amino derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Corresponding hydrocarbons or partially reduced derivatives.
Applications De Recherche Scientifique
Chemistry: : 5-Bromo-4-chloro-2-iodo-m-xylene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: : In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: : The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique halogenation pattern can be exploited to design molecules with specific biological activities.
Industry: : In the industrial sector, this compound is used in the manufacture of specialty chemicals, including flame retardants, plasticizers, and stabilizers.
Mécanisme D'action
The precise mechanism of action of 5-Bromo-4-chloro-2-iodo-m-xylene is not fully understood. it is believed to function as a Lewis acid, forming complexes with substrate molecules and facilitating various chemical reactions. The halogen atoms in the compound can participate in halogen bonding, influencing the reactivity and selectivity of the compound in different chemical environments.
Comparaison Avec Des Composés Similaires
5-Bromo-2-iodo-m-xylene: Similar structure but lacks the chlorine atom.
4-Chloro-2-iodo-m-xylene: Similar structure but lacks the bromine atom.
5-Bromo-4-chloro-m-xylene: Similar structure but lacks the iodine atom.
Uniqueness: 5-Bromo-4-chloro-2-iodo-m-xylene is unique due to the presence of three different halogen atoms, which imparts distinct chemical properties
Propriétés
Formule moléculaire |
C8H7BrClI |
|---|---|
Poids moléculaire |
345.40 g/mol |
Nom IUPAC |
1-bromo-2-chloro-4-iodo-3,5-dimethylbenzene |
InChI |
InChI=1S/C8H7BrClI/c1-4-3-6(9)7(10)5(2)8(4)11/h3H,1-2H3 |
Clé InChI |
MVIPGSYIBWHXAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1I)C)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


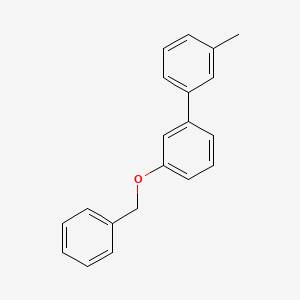
![2-(Chloromethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12860887.png)
![8,8-Difluoro-3-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B12860888.png)
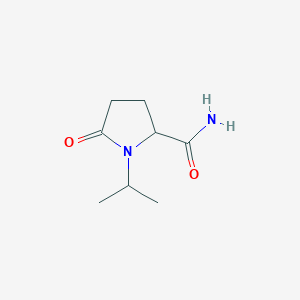
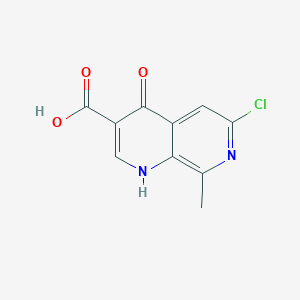
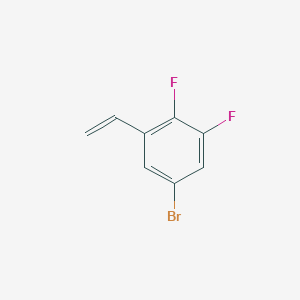
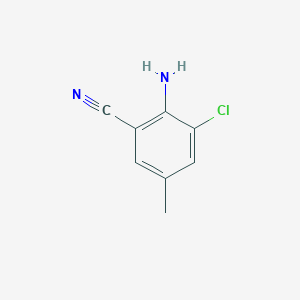
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12860920.png)
![5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B12860922.png)
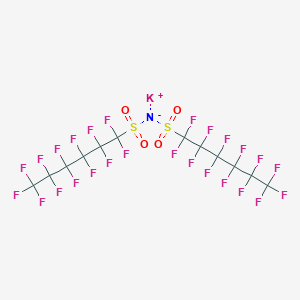
![tert-Butyl (4aR,7R,8R,8aS)-4a,6,7,8-tetrahydroxy-2-phenylhexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B12860941.png)
![2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol](/img/structure/B12860947.png)
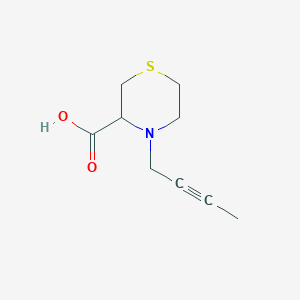
![5-[4-(Methylsulfanyl)phenyl]indoline](/img/structure/B12860977.png)
